2-(2-fluorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-14-8-9-16(19-13-28-21(25-19)10-11-22(27-28)30-3)12-18(14)26-23(29)15(2)31-20-7-5-4-6-17(20)24/h4-13,15H,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQXXBKHKTWIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C(C)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through condensation reactions, intramolecular cyclizations, or multicomponent reactions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the fluorophenoxy group: This can be done through nucleophilic aromatic substitution reactions where a fluorophenol derivative reacts with an appropriate leaving group.
Formation of the propanamide linkage: This step involves amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of imidazo[1,2-b]pyridazine derivatives, characterized by a unique combination of aromatic rings and functional groups. Its structure can be broken down into several key components:
- Fluorophenoxy Group : Enhances lipophilicity and potentially increases biological activity.
- Imidazo[1,2-b]pyridazine Core : Known for its role in various biological activities, particularly as a scaffold in drug design.
- Propanamide Moiety : Often involved in biological interactions due to its ability to form hydrogen bonds.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-fluorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide exhibit significant anticancer properties. The imidazo[1,2-b]pyridazine framework is particularly noted for its ability to inhibit specific kinases involved in cancer progression. For instance:
- Case Study : A derivative of imidazo[1,2-b]pyridazine was shown to inhibit the proliferation of various cancer cell lines by targeting the PI3K/Akt signaling pathway .
Neuropeptide Receptor Antagonism
The compound's structural features suggest potential applications as a neuropeptide S receptor antagonist. This receptor plays a crucial role in modulating anxiety and stress responses.
- Research Findings : A series of imidazopyridine analogs have been identified as potent antagonists of neuropeptide S receptors, suggesting that similar compounds could be developed for therapeutic use .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, making them potential candidates for treating inflammatory diseases.
- Clinical Implications : The inhibition of these cytokines can lead to reduced inflammation in conditions like rheumatoid arthritis and other autoimmune disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Imidazo[1,2-b]pyridazine Core : This often requires cyclization reactions involving appropriate nitriles or amines.
- Introduction of the Fluorophenoxy Group : Achieved through nucleophilic substitution reactions.
- Final Propanamide Formation : Typically involves acylation reactions.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.
Table 1: Comparison of Biological Activities
| Activity Type | Compound Type | Reference |
|---|---|---|
| Anticancer Activity | Imidazo[1,2-b]pyridazine Derivatives | |
| Neuropeptide Antagonism | Imidazopyridine Analogs | |
| Anti-inflammatory | Aromatic Compounds |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Core Formation | Cyclization | Nitriles/Amines |
| Fluorophenoxy Introduction | Nucleophilic Substitution | Fluorinated Phenols |
| Final Acylation | Acylation | Acid Chlorides/Anhydrides |
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The specific pathways involved depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
IP-5 (N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl propan-2-amine)
- Core Structure : Imidazo[1,2-a]pyridine (vs. imidazo[1,2-b]pyridazine in the target compound).
- Substituents : 4-Fluorophenyl and isopropyl groups at positions 2 and 3, respectively.
- Molecular Weight : 339 g/mol (lower than the target compound due to simpler substituents).
- Key Data : IR bands at 1605 cm⁻¹ (C=N stretch) and 845 cm⁻¹ (C-F bend) .
- Comparison : The pyridine core in IP-5 may reduce π-stacking interactions compared to the pyridazine core in the target compound. The absence of a methoxy group on the heterocycle could decrease solubility.
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (946217-68-1)
- Core Structure : Shared imidazo[1,2-b]pyridazine with 6-methoxy substitution.
- Substituents : Chloro group at position 2 of the phenyl ring and cyclopentanecarboxamide (vs. 2-methylphenyl and propanamide in the target compound).
- Key Data : Molecular formula C₁₉H₂₀ClN₃O₂ (MW ≈ 357.8 g/mol) .
- Comparison: The chloro substituent may enhance electrophilicity but increase toxicity risks.
Fluorinated Derivatives with Varied Pharmacophores
1382462-28-3 (4-{6-bromo-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-a]pyrazin-3-yl}-N-cyclopropyl-2-fluorobenzamide)
- Core Structure: Imidazo[1,2-a]pyrazine with bromo and trifluoropropylamino groups.
- Substituents : 2-Fluorobenzamide and cyclopropyl group.
- Key Data : Bromine substitution increases molecular weight (MW ≈ 520 g/mol) and may reduce metabolic stability .
- Comparison: The trifluoropropyl group enhances lipophilicity but may limit aqueous solubility. The benzamide linkage differs from the target’s phenoxy-propanamide chain, altering conformational flexibility.
Step 1 Intermediate from
- Core Structure : Furo[2,3-b]pyridine (vs. pyridazine in the target).
- Substituents : 4-Fluorophenyl and methylcarbamoyl groups.
- Synthetic Route : Uses DMF and coupling reagents (e.g., HATU), suggesting shared challenges in amide bond formation .
Key Insights from Structural Comparisons
Core Heterocycle Impact :
- Imidazo[1,2-b]pyridazine (target) offers more nitrogen atoms for hydrogen bonding than imidazo[1,2-a]pyridine (IP-5) or furopyridine .
- Pyridazine’s electron-deficient nature may enhance interactions with kinase ATP pockets.
Substituent Effects: Fluorine: The 2-fluorophenoxy group in the target compound provides moderate lipophilicity vs. 4-fluorophenyl in IP-5 . Methoxy Group: The 6-methoxy substitution on the pyridazine ring improves solubility compared to non-polar groups (e.g., trifluoromethyl in 1371566-51-6) .
Amide vs. Carboxamide Linkers :
- The propanamide chain in the target compound may confer greater flexibility than rigid carboxamide linkers (e.g., 946217-68-1) .
Synthetic Complexity :
- Coupling reagents (e.g., HATU) and polar solvents (DMF) are common in synthesizing such derivatives, indicating shared challenges in amidation steps .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20FN3O2
- Molecular Weight : 345.38 g/mol
The compound features a fluorophenoxy group, an imidazo[1,2-b]pyridazin moiety, and a propanamide functional group, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with imidazo[1,2-b]pyridazin structures exhibit significant anticancer properties. For instance, research shows that derivatives of this class can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Antimicrobial Properties
In addition to anticancer activity, this compound has shown promising antimicrobial effects. Studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Enzyme Inhibition
The compound also acts as an inhibitor of several key enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of certain kinases that play a role in cancer progression. This inhibition can lead to decreased tumor growth and improved therapeutic outcomes.
Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer potential of the compound in vitro.
- Method : Treatment of various cancer cell lines with different concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity.
- : The compound demonstrates potential as a therapeutic agent for cancer treatment.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against selected bacterial strains.
- Method : Disk diffusion method was employed to evaluate inhibition zones.
- Results : The compound exhibited substantial antibacterial activity with inhibition zones ranging from 15 mm to 25 mm depending on the strain.
- : This suggests its potential use as an antimicrobial agent.
Research Findings
Various studies have explored the pharmacological profiles of compounds similar to 2-(2-fluorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide. These findings suggest that modifications in the molecular structure can significantly enhance biological activity.
Moreover, ongoing research is focusing on optimizing these compounds for better efficacy and reduced toxicity. The exploration of structure-activity relationships (SAR) is crucial for developing more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
